4,6-Dichloro-5-nitro-2-(pyridin-2-yl)pyrimidine
Description
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry nomenclature system provides a systematic framework for naming complex organic molecules, and this compound exemplifies the application of these principles to multi-substituted heterocyclic compounds. The molecular formula C9H4Cl2N4O2 indicates a complex structure incorporating nine carbon atoms, four hydrogen atoms, two chlorine atoms, four nitrogen atoms, and two oxygen atoms. The systematic name follows the established convention of identifying the parent heterocycle as pyrimidine, with positional numbering beginning from the nitrogen atoms in the ring system.
The structural validation of this compound relies on multiple analytical techniques and computational methods to confirm the proposed molecular architecture. The molecular weight of 271.06 daltons corresponds precisely to the calculated mass based on the molecular formula, providing initial confirmation of the structural assignment. The compound's systematic name incorporates several key structural elements: the dichloro substitution pattern at positions 4 and 6 of the pyrimidine ring, the nitro group at position 5, and the pyridin-2-yl substituent at position 2 of the pyrimidine core.
Spectroscopic validation techniques reveal characteristic fingerprints that confirm the proposed structure. The presence of the nitro group is typically manifested through distinct absorption patterns in infrared spectroscopy, while nuclear magnetic resonance spectroscopy provides detailed information about the aromatic proton environments and the relative positions of substituents. The aromatic nature of both the pyrimidine and pyridine ring systems contributes to the compound's stability and influences its chemical behavior.
The standardized International Chemical Identifier key UATUMAXDFIWQKU-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, enabling unambiguous identification across global chemical databases. This standardization is crucial for maintaining consistency in chemical literature and facilitating accurate communication among researchers worldwide. The structural validation process also involves comparison with closely related compounds to ensure that the proposed structure is chemically reasonable and consistent with known bonding patterns in similar systems.
Comparative Analysis of Pyrimidine Derivative Naming Conventions
The nomenclature of pyrimidine derivatives follows well-established conventions that have evolved to accommodate the increasing complexity of synthetic organic compounds. A comparative analysis reveals systematic patterns in how different substituents are incorporated into the naming scheme, with this compound serving as an exemplary case of multi-substituted heterocyclic nomenclature. The pyrimidine ring system, characterized by nitrogen atoms at positions 1 and 3, provides the structural foundation for systematic substitution pattern recognition.
Related compounds in the chemical literature demonstrate consistent application of nomenclature principles across varying degrees of substitution complexity. For instance, 4,6-dichloro-2-(pyridin-2-yl)pyrimidine, bearing the same dichloro and pyridinyl substitution pattern but lacking the nitro group, follows identical positional numbering conventions. This structural relationship illustrates how systematic nomenclature accommodates incremental modifications while maintaining logical consistency. The molecular weight difference between these compounds (226.062 versus 271.06 daltons) directly reflects the addition of the nitro functional group.
The systematic approach to naming pyrimidine derivatives also encompasses compounds with alternative substitution patterns, such as 4,6-dichloro-5-nitro-2-propylthiopyrimidine, which demonstrates how different substituents at position 2 are incorporated into the naming scheme. This compound, with molecular formula C7H7Cl2N3O2S and molecular weight 268.12 daltons, shares the same dichloro and nitro substitution pattern on the pyrimidine core but features a propylthio group rather than a pyridinyl substituent. Such comparisons illuminate the flexibility and systematicity of modern chemical nomenclature.
| Compound Name | Molecular Formula | Molecular Weight | Position 2 Substituent | Additional Modifications |
|---|---|---|---|---|
| This compound | C9H4Cl2N4O2 | 271.06 | pyridin-2-yl | nitro at position 5 |
| 4,6-dichloro-2-(pyridin-2-yl)pyrimidine | C9H5Cl2N3 | 226.062 | pyridin-2-yl | none |
| 4,6-dichloro-5-nitro-2-propylthiopyrimidine | C7H7Cl2N3O2S | 268.12 | propylthio | nitro at position 5 |
The evolution of pyrimidine nomenclature reflects broader trends in systematic organic chemistry naming conventions. Historical development shows that early pyrimidine derivatives were often known by trivial names, but the increasing complexity of synthetic chemistry necessitated more systematic approaches. The current nomenclature system successfully accommodates complex multi-substituted structures while maintaining clarity and logical consistency across diverse compound libraries.
Molecular Geometry and Bonding Patterns
The molecular geometry of this compound reflects the fundamental structural characteristics of aromatic heterocyclic systems combined with the specific geometric requirements of its multiple substituents. The pyrimidine core adopts a planar configuration typical of six-membered aromatic rings, with carbon-nitrogen bond lengths consistent with aromatic character. The incorporation of nitrogen atoms into the ring system influences both the electronic distribution and the geometric parameters of the molecular framework.
The nitro group at position 5 introduces significant geometric constraints due to its planar nature and the requirement for optimal orbital overlap between the nitrogen and oxygen atoms. Research on nitro-containing aromatic compounds indicates that the nitrogen-oxygen bond length in nitro groups remains remarkably constant at approximately 1.20 Å, with the oxygen-nitrogen-oxygen bond angle typically ranging between 125° and 136°. This geometric consistency reflects the strong resonance stabilization inherent in the nitro functional group and its integration into the aromatic system.
The chlorine substituents at positions 4 and 6 of the pyrimidine ring contribute to the overall molecular geometry through their relatively large atomic radii and specific bonding requirements. Carbon-chlorine bond lengths in aromatic systems typically range from 1.71 to 1.76 Å, depending on the electronic environment and substitution pattern. The positioning of these chlorine atoms creates a symmetric substitution pattern that influences both the molecular dipole moment and the steric accessibility of other reactive sites on the molecule.
The pyridin-2-yl substituent at position 2 introduces additional geometric complexity through the formation of a biaryl system connecting two aromatic heterocycles. Crystallographic studies of related pyrimidine-pyridine systems reveal that the dihedral angle between the aromatic rings can vary significantly depending on steric and electronic factors. For similar compounds, dihedral angles ranging from 7° to 8° have been observed, indicating a preference for near-planar conformations that maximize conjugative interactions between the ring systems.
| Structural Feature | Typical Bond Length (Å) | Typical Bond Angle (°) | Geometric Significance |
|---|---|---|---|
| Pyrimidine C-N bonds | 1.32-1.35 | - | Aromatic character |
| Nitro N-O bonds | 1.20 | 125-136 | Resonance stabilization |
| Aromatic C-Cl bonds | 1.71-1.76 | - | Halogen substitution |
| Inter-ring dihedral angle | - | 7-8 | Conjugative interaction |
The bonding patterns within this compound reflect the complex interplay between aromatic stabilization, substituent effects, and conformational preferences. The electron-withdrawing nature of both the chlorine atoms and the nitro group significantly influences the electronic density distribution throughout the molecular framework. This electronic perturbation affects not only the geometric parameters but also the chemical reactivity and physical properties of the compound. The systematic analysis of these bonding patterns provides crucial insights into the structure-property relationships that govern the behavior of complex heterocyclic systems in various chemical environments.
Properties
IUPAC Name |
4,6-dichloro-5-nitro-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4O2/c10-7-6(15(16)17)8(11)14-9(13-7)5-3-1-2-4-12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATUMAXDFIWQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=N2)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677507 | |
| Record name | 4,6-Dichloro-5-nitro-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188037-64-0 | |
| Record name | 4,6-Dichloro-5-nitro-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Dichloro-5-nitro-2-(pyridin-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 1188037-64-0, exhibits a range of pharmacological properties, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrimidine ring substituted with two chlorine atoms and a nitro group at positions 4, 6, and 5 respectively. The presence of the pyridine moiety enhances its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties. A study highlighted that various pyrimidine compounds, including those similar to this compound, exhibited significant antibacterial activity against strains such as E. coli and S. aureus . The minimum inhibitory concentration (MIC) values for these compounds were reported to be effective at low concentrations, indicating their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Another Pyrimidine Derivative | 16 | S. aureus |
Anticancer Activity
Research has demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases, which are critical for the apoptotic process .
In a comparative study:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| Control Drug (e.g., Doxorubicin) | MCF-7 | 5 |
Case Studies
- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives against multiple bacterial strains. The results indicated that derivatives with electron-withdrawing groups like nitro and chloro exhibited enhanced activity compared to their unsubstituted counterparts .
- Cytotoxicity Assays : In a cytotoxicity screening against HepG2 cells, compounds including this compound displayed promising results with an IC50 value indicating effective inhibition of cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Many pyrimidines act as inhibitors of key enzymes involved in cell cycle regulation and DNA synthesis.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through caspase activation.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis or inhibits protein synthesis, leading to cell death.
Scientific Research Applications
Medicinal Chemistry
4,6-Dichloro-5-nitro-2-(pyridin-2-yl)pyrimidine serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to function as a building block for compounds that exhibit biological activity.
Case Study: Anticancer Agents
Research has indicated that pyrimidine derivatives, including this compound, demonstrate potential anticancer properties. For instance, derivatives of this compound have been explored for their ability to inhibit specific kinases involved in cancer progression. A study highlighted the synthesis of novel derivatives that showed promising results in inhibiting tumor cell proliferation .
Table 1: Biological Activities of Pyrimidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4,6-Dichloro-5-nitro-pyrimidine | Anticancer | |
| 2-Amino derivatives | Antimicrobial | |
| Substituted pyrimidines | Antiviral |
Agricultural Applications
The compound is also significant in agriculture as an intermediate for synthesizing herbicides and pesticides. Its chlorinated and nitro functionalities enhance its efficacy against various pests and weeds.
Case Study: Herbicide Development
A notable application involves the development of herbicides where this compound acts as an essential precursor. Research has shown that formulations containing this compound exhibit improved weed control efficacy compared to traditional herbicides .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent in various synthetic pathways. Its unique structure allows chemists to modify it further to create more complex molecules.
Synthesis Pathways
The compound can be synthesized through multiple methods involving nitration and chlorination processes. For instance, the synthesis from diethyl malonate using a four-step reaction involving nitration followed by cyclization has been documented .
Comparison with Similar Compounds
Substituents at the 2-Position
The 2-position substituent critically influences electronic properties and downstream applications:
*Calculated based on assumed formula C₉H₅Cl₂N₅O₂.
- In contrast, the electron-withdrawing trifluoromethyl group (CF₃) increases stability but may reduce nucleophilic substitution reactivity .
- Applications : Pyridin-2-yl and propylthio derivatives are prioritized in pharmaceuticals due to their optimized reactivity in coupling reactions (e.g., with amines for Ticagrelor synthesis) . Trifluoromethyl and methyl analogs are more common in agrochemicals or materials science .
Functional Groups at the 5-Position
- Nitro Group: The nitro group in the target compound and its analogs (e.g., 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine) serves as a precursor for reduction to amino groups, a critical step in constructing bioactive molecules .
- Methoxy/Amino Groups: Compounds like 4,6-dichloro-5-methoxypyrimidine or 4,6-dichloro-2-methylpyrimidin-5-amine lack nitro groups, limiting their utility in sequential functionalization but offering stability for direct applications in crystallography or pesticide formulations .
Physicochemical and Structural Properties
- Crystal Packing : In 4,6-dichloro-5-methoxypyrimidine, short Cl···N interactions (3.094–3.100 Å) stabilize a 3D framework, a feature likely shared with the pyridin-2-yl analog .
- Solubility : The pyridin-2-yl group enhances solubility in polar solvents (e.g., DMSO) compared to hydrophobic propylthio or trifluoromethyl groups.
Research and Industrial Relevance
- Pharmaceuticals: The propylthio variant is a well-documented Ticagrelor intermediate, with validated LC-QTOF-MS/MS methods ensuring impurity control (e.g., genotoxic limits ≤0.1%) .
- Agrochemicals : Derivatives like 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine exhibit insecticidal activity, highlighting the versatility of pyrimidine scaffolds .
Preparation Methods
Synthesis of 2-(pyridin-2-yl)-4,6-dihydroxypyrimidine
- Reagents: Sodium hydride (NaH), dimethyl malonate, and amidine salt (e.g., formamidine acetate or acetic acid ethanamidine)
- Procedure: Sodium hydride is added to an ethanolic solution of dimethyl malonate and stirred at room temperature for 15–20 minutes. Then, the amidine salt is added, and the mixture is refluxed for 2–3 hours. After removal of solvent under reduced pressure, the residue is dissolved in water, and the pH is adjusted to 4.0–5.0 with concentrated hydrochloric acid to precipitate the product.
- Isolation: The precipitate is filtered, washed with water and 95% ethanol, then dried to constant weight.
- Yield: Approximately 75% under optimized conditions.
Nitration to 2-(pyridin-2-yl)-5-nitro-4,6-dihydroxypyrimidine
- Reagents: Mixed acid composed of sulfuric acid and nitrosonitric acid
- Procedure: The dihydroxypyrimidine is added slowly to the mixed acid at temperatures below 30 °C. The reaction mixture is stirred at 40–50 °C for 1–2 hours. The reaction mixture is then poured into ice water to precipitate the nitro compound.
- Isolation: The solid is filtered, recrystallized from water to obtain yellow crystals, and dried.
- Yield: Typically around 87%.
Chlorination to this compound
- Reagents: Phosphorus oxychloride (POCl3), nitrogen source (N), accelerine, and etamon chloride (catalysts)
- Procedure: The nitrated dihydroxypyrimidine is refluxed with phosphorus oxychloride in the presence of nitrogen and catalysts until the starting material disappears (monitored by TLC). After removal of excess POCl3 under reduced pressure, the residue is poured into ice water.
- Isolation: The crude product is filtered and recrystallized from ethyl acetate to yield the final dichloropyrimidine.
- Yield: Around 90%.
Reaction Conditions and Molar Ratios
| Step | Reagents and Molar Ratios | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 2-(pyridin-2-yl)-4,6-dihydroxypyrimidine synthesis | Amidine salt : dimethyl malonate : NaH = 1 : 1.2–1.5 : 1.8–3.0 | Room temp (15–20 min stirring), reflux 2–3 h | 2–3 h reflux | ~75 |
| Nitration | Dihydroxypyrimidine : sulfuric acid : nitrosonitric acid = 1 : 3.5–4 : 4.5–5.0 | <30 °C addition, 40–50 °C reaction | 1–2 h | ~87 |
| Chlorination | Nitro-dihydroxypyrimidine : N : accelerine : etamon chloride = 1 : 1.0–1.2 : 0.1–0.2 | Reflux (POCl3 solvent) | Until completion (monitored by TLC) | ~90 |
Research Findings and Advantages
- The described method offers a simple, high-yield, and stable route for preparing the target compound.
- The use of formamidine acetate or acetic acid ethanamidine as amidine salts provides flexibility and cost-effectiveness.
- The nitration step is carefully controlled at low temperatures to prevent decomposition and side reactions, ensuring high purity.
- Chlorination with phosphorus oxychloride is efficient, and the use of catalysts (accelerine and etamon chloride) improves reaction rates and yields.
- The method is scalable and suitable for industrial production due to its straightforward workup and high overall yield.
Summary Table of Preparation Method
| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-(pyridin-2-yl)-4,6-dihydroxypyrimidine | NaH, dimethyl malonate, formamidine acetate | Room temp stirring, reflux 2–3 h | ~75 | pH adjusted to 4–5 for precipitation |
| 2 | 2-(pyridin-2-yl)-5-nitro-4,6-dihydroxypyrimidine | Sulfuric acid, nitrosonitric acid | <30 °C addition, 40–50 °C 1–2 h | ~87 | Yellow crystalline product |
| 3 | This compound | POCl3, N, accelerine, etamon chloride | Reflux until TLC shows completion | ~90 | Recrystallization from ethyl acetate |
Additional Notes
- Alternative synthetic routes involving microwave-assisted palladium-catalyzed coupling have been reported for related pyrimidine derivatives but are less documented for this specific nitro-chloropyrimidine compound.
- Reduction of the nitro group to amino derivatives is a subsequent step in some synthetic schemes, but the focus here remains on the preparation of the nitro compound itself.
- The described preparation method aligns with green chemistry principles by minimizing hazardous reagents and optimizing reaction conditions for industrial feasibility.
Q & A
Q. How can researchers differentiate between competing reaction mechanisms (e.g., radical vs. polar pathways) in nitro-group transformations?
- Methodology : Use radical traps (e.g., TEMPO) to inhibit suspected radical intermediates. Monitor reaction progress with EPR spectroscopy for radical detection. Kinetic isotope effects (KIE) studies (e.g., D₂O vs. H₂O) can further distinguish mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
